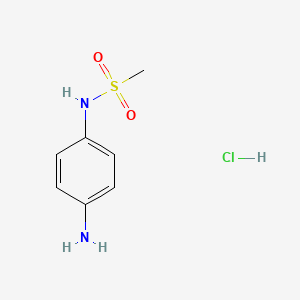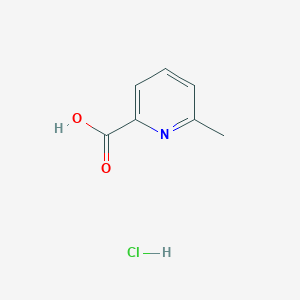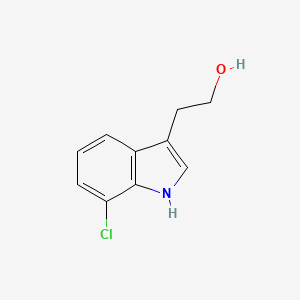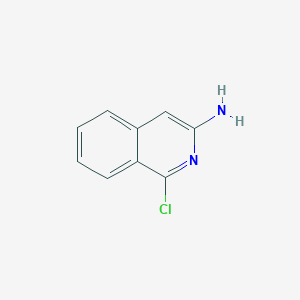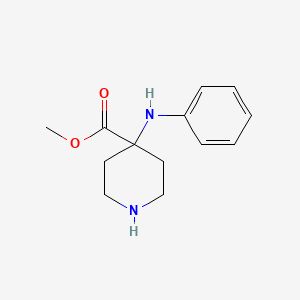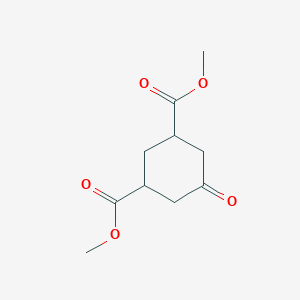
5-氧代环己烷-1,3-二甲酸二甲酯
描述
Dimethyl 5-oxocyclohexane-1,3-dicarboxylate, also known as dimethyl 5-oxophthalate, is a chemical compound with the molecular formula C10H12O5. It has a molecular weight of 214.22 g/mol .
Molecular Structure Analysis
The molecular structure of Dimethyl 5-oxocyclohexane-1,3-dicarboxylate contains a total of 29 bonds. These include 15 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 1 six-membered ring, 2 aliphatic esters, and 1 aliphatic ketone .Physical And Chemical Properties Analysis
Dimethyl 5-oxocyclohexane-1,3-dicarboxylate has a molecular weight of 216.23 g/mol . It has a topological polar surface area of 72.8 Ų and a complexity of 226 . It has 1 hydrogen bond donor count and 5 hydrogen bond acceptor count .科学研究应用
化学反应和合成
5-氧代环己烷-1,3-二甲酸二甲酯参与各种化学反应和合成过程。例如,其酯部分中的烷基对与双官能亲核试剂反应的方向有显著影响。具体而言,二甲酯可以与肼合水反应生成四氢吲唑,而它们的叔丁基类似物在类似条件下转化为 6-腙。此外,与羟胺的反应导致形成 6-羟亚胺衍生物 (Gein, Gein, Potemkin, & Kriven’ko, 2004)。5-氧代环己烷-1,3-二甲酸二甲酯的环己酮环呈现椅式构象,甲氧羰基朝相反方向,影响分子的结构性质和潜在的化学应用 (Begum, Hema, Pandiarajan, Balasubramanian, & Anitha, 2012).
催化性能
该化合物在催化过程中起着至关重要的作用。例如,在 1,4-环己烷二甲酸二甲酯气相氢化生成 1,4-环己烷二甲醇中,源自 Cu-Mg-Al 层状双氢氧化物前体的无铬负载铜基催化剂表现出优异的催化性能。这种性能归因于表面活性 Cu0 位点和路易斯碱位点之间的协同效应 (Zhang, Fan, & Li, 2013).
模拟物和衍生物的合成
5-氧代环己烷-1,3-二甲酸二甲酯还用于结构模拟物和衍生物的合成。例如,设计了 (1S,2S,4S,5S)-4-烯丙氧基-5-(α-甘露糖氧基)环己烷-1,2-二甲酸二甲酯作为 α(1,2)甘露二糖苷的结构模拟物。其合成和结构分析证实,它可以有效地用作结构模拟物,显示出比天然甘露二糖苷高得多的甘露糖苷酶稳定性 (Mari 等人,2004).
属性
IUPAC Name |
dimethyl 5-oxocyclohexane-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKNXVMEWVBHTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CC(=O)C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40515648 | |
| Record name | Dimethyl 5-oxocyclohexane-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40515648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5-oxocyclohexane-1,3-dicarboxylate | |
CAS RN |
87122-06-3 | |
| Record name | Dimethyl 5-oxocyclohexane-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40515648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B1626666.png)
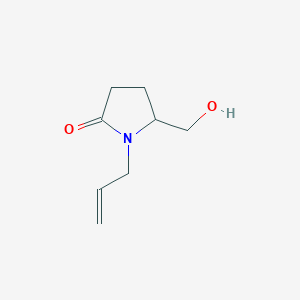
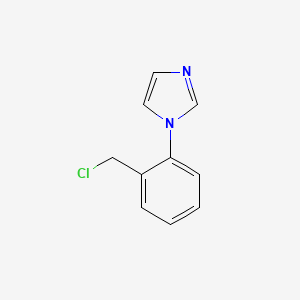
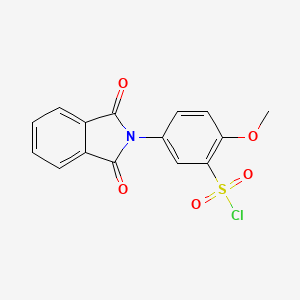
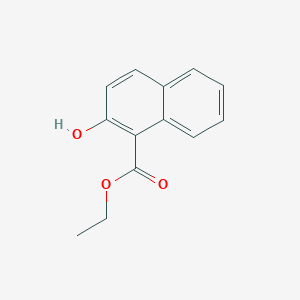
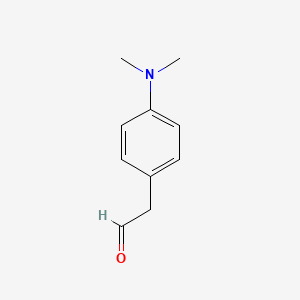
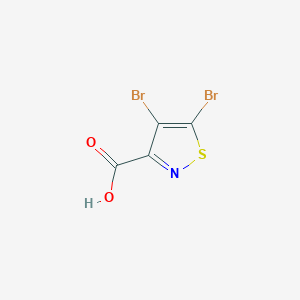
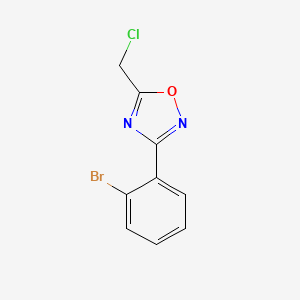
![5,6-Dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-9-amine](/img/structure/B1626681.png)
